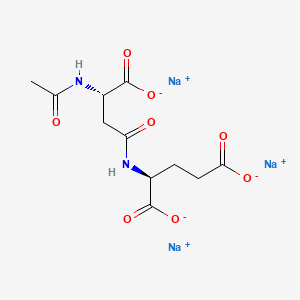
Naaxia
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naaxia, known chemically as N-Acetyl-l-aspartylglutamate, is a compound used primarily in ophthalmology. It is a mast cell stabilizer, which means it helps prevent allergic reactions by inhibiting the release of histamine and other inflammatory mediators from mast cells. This compound is commonly used in the treatment of allergic conjunctivitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-l-aspartylglutamate involves the coupling of N-acetyl-l-aspartic acid with l-glutamic acid. This reaction typically occurs in an aqueous medium with the aid of coupling agents such as carbodiimides. The reaction conditions often include maintaining a pH between 7 and 8 to ensure optimal coupling efficiency.
Industrial Production Methods: In industrial settings, the production of Naaxia involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Naaxia undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Naaxia has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of peptide synthesis and coupling reactions.
Biology: It is studied for its role in neurotransmission and its effects on various biological pathways.
Industry: this compound is used in the formulation of eye drops and other pharmaceutical products.
Mechanism of Action
Naaxia exerts its effects by stabilizing mast cells, which are involved in allergic responses. Mast cells release histamine and other inflammatory mediators when they degranulate. This compound inhibits this degranulation process by blocking specific calcium channels, thereby preventing the release of these mediators . This action helps reduce the symptoms of allergic conjunctivitis and other allergic conditions.
Comparison with Similar Compounds
N-Acetyl-l-aspartic acid: A precursor in the synthesis of Naaxia.
l-Glutamic acid: Another precursor in the synthesis of this compound.
Sodium cromoglycate: Another mast cell stabilizer used in the treatment of allergic conditions.
Uniqueness of this compound: this compound is unique due to its dual action as both a neurotransmitter and a mast cell stabilizer. This dual functionality makes it particularly effective in treating allergic conditions while also having potential neuroprotective effects .
Properties
CAS No. |
57096-29-4 |
|---|---|
Molecular Formula |
C11H13N2Na3O8 |
Molecular Weight |
370.20 g/mol |
IUPAC Name |
trisodium;(2S)-2-[[(3S)-3-acetamido-3-carboxylatopropanoyl]amino]pentanedioate |
InChI |
InChI=1S/C11H16N2O8.3Na/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17;;;/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21);;;/q;3*+1/p-3/t6-,7-;;;/m0.../s1 |
InChI Key |
HZKPWVFQRXZWGH-UEEQWHBPSA-K |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC(CC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















